molecular formula C20H18FN5O3S B3012496 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide CAS No. 1021051-30-8

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide

Cat. No. B3012496
CAS RN: 1021051-30-8
M. Wt: 427.45
InChI Key: CGZUVFUEYBIUQZ-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists due to their versatility . They have been used in various areas of drug design and have been proposed as possible surrogates of the purine ring . They are also isosteres of amide, ester, and carboxylic acid .


Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved through several methods, although the specifics can vary depending on the substituents and the desired product . The synthesis often involves the reaction of hydrazides with α-haloketones or α-haloesters .


Molecular Structure Analysis

1,2,4-Triazoles have a relatively simple structure, with a five-membered ring containing three nitrogen atoms . They exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .


Chemical Reactions Analysis

1,2,4-Triazoles are known for their stability and are difficult to cleave . They can act as important pharmacophores, interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .


Physical And Chemical Properties Analysis

1,2,4-Triazoles have a molecular formula of C2H3N3 and are known for their stability . They have high affinity for biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets by forming specific interactions, possibly through hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Compounds with similar structures have been found to affect a wide range of biological activities, suggesting that multiple pathways could be involved . For instance, some triazole derivatives have been found to have antimalarial activity, suggesting an impact on the life cycle of Plasmodium falciparum .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which could provide insights into the potential ADME properties of this compound.

Result of Action

Given the wide range of biological activities associated with similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.

Action Environment

The synthesis of similar compounds has been achieved under room temperature conditions , suggesting that the compound might be stable under a range of environmental conditions.

Future Directions

1,2,4-Triazoles continue to be an area of interest in medicinal chemistry, with ongoing research into their potential applications in various therapeutic areas . Their versatility and favorable properties make them promising candidates for the development of new drugs .

properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S/c1-14-5-7-17(8-6-14)30(27,28)22-11-12-29-19-10-9-18-23-24-20(26(18)25-19)15-3-2-4-16(21)13-15/h2-10,13,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZUVFUEYBIUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide

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